(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazole ring, an azetidine ring, and a pyridine ring, making it a versatile molecule for chemical modifications and functional studies.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological targets through hydrogen bonding . This interaction can lead to various changes in the biological system, depending on the specific target and the structure of the compound.
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to affect various biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can vary widely, depending on the specific target and the structure of the compound.
Pharmacokinetics
Compounds containing the 1,2,4-triazole moiety are known to have good pharmacokinetic properties due to their ability to form hydrogen bonds with various biological targets . This can improve their bioavailability and efficacy.
Result of Action
Compounds containing the 1,2,4-triazole moiety are known to have a broad range of biological activities, which can result in various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling with Pyridine: The final step involves coupling the triazole-azetidine intermediate with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its triazole ring is known for its bioorthogonal properties, making it useful in bioconjugation and labeling studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its versatility allows for the creation of polymers, coatings, and other functional materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-3-yl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-2-yl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-5-yl)methanone
Uniqueness
The uniqueness of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone lies in its specific arrangement of the triazole, azetidine, and pyridine rings. This arrangement provides distinct chemical and biological properties that can be exploited in various applications. For example, the position of the pyridine ring can influence the compound’s binding affinity and selectivity towards different molecular targets.
Properties
IUPAC Name |
pyridin-4-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(9-1-3-12-4-2-9)15-7-10(8-15)16-13-5-6-14-16/h1-6,10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYFLWXQCYDKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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